molecular formula C20H28O2 B1664509 Alitretinoin CAS No. 5300-03-8

Alitretinoin

Número de catálogo B1664509
Número CAS: 5300-03-8
Peso molecular: 300.4 g/mol
Clave InChI: SHGAZHPCJJPHSC-ZVCIMWCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alitretinoin, also known as 9-cis-retinoic acid, is a form of vitamin A. It is used in medicine as an antineoplastic (anti-cancer) agent developed by Ligand Pharmaceuticals . It is a first-generation retinoid . Alitretinoin is used as a topical treatment for cutaneous AIDS-related Kaposi’s sarcoma in cases when there is no need for oral or intravenous medication .


Synthesis Analysis

Alitretinoin is a naturally-occurring endogenous retinoid . It is metabolized in the liver through CYP3A4-mediated oxidation and is also isomerized to tretinoin .


Molecular Structure Analysis

Alitretinoin is an endogenous vitamin A derivative with high binding affinity for both retinoic acid receptors and retinoid X receptors . The IUPAC name for Alitretinoin is (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenoic acid .


Chemical Reactions Analysis

Alitretinoin acts on keratinocytes as well as dendritic cells. Keratinocytes show a significant reduction of chemokine expression after stimulation with alitretinoin. On dendritic cells, alitretinoin inhibits the upregulation of the maturation marker CD83 as well as the co-stimulatory molecules CD80 and CD86 .


Physical And Chemical Properties Analysis

Alitretinoin has a molar mass of 300.442 g·mol−1 . It is highly bound to proteins, although no exact figure is available . The elimination half-life of Alitretinoin is between 2 and 10 hours .

Aplicaciones Científicas De Investigación

1. Prevention and Treatment of Skin Cancers

  • Application Summary: Alitretinoin, a derivative of Vitamin A, is effective for the prevention and treatment of non-melanoma skin cancers (NMSC). These include basal cell carcinoma, cutaneous squamous cell carcinoma, cutaneous lymphomas, and Kaposi’s sarcoma among others .
  • Methods of Application: Both topical and systemic retinoids have been investigated in clinical trials as NMSC prophylactics and treatments .
  • Results: Desirable efficacy and tolerability in clinical trials have prompted health regulatory bodies to approve the use of retinoids for NMSC management .

2. Treatment of Cutaneous T-cell Lymphoma (CTCL)

  • Application Summary: Alitretinoin has been investigated in vitro for the treatment of CTCL using cell lines .
  • Methods of Application: The application involves a dose-dependent decrease in cell viability of Hut78 and MyLa 2059 cells, stimulating apoptosis and increasing the proportion of cells in G0/G1 .
  • Results: Alitretinoin resulted in a dose-dependent decrease in cell viability .

3. Cosmeceuticals

  • Application Summary: Alitretinoin is used in topical antiaging preparations. These cosmeceutical products may be classified as either natural or synthetic derivatives .
  • Methods of Application: Alitretinoin is applied topically. Certain formulations are classified as prescription medications .
  • Results: Clinically, application of retinoic acid induced significant erythema in comparison to retinol, which produced none or only trace erythema. Retinol was shown to cause epidermal thickening comparable to retinoic acid .

4. Immunoregulatory Functions on Antigen-Presenting Cells

  • Application Summary: Alitretinoin exhibits immunoregulatory functions on antigen-presenting cells. It interferes with inflammation-associated barrier gene dysregulation and antimicrobial peptide induction .
  • Methods of Application: Alitretinoin is used in transcriptome analyses of skin specimens from alitretinoin-responder chronic hand eczema (CHE) patients .
  • Results: Alitretinoin induced distinct morphological and phenotypic characteristics with low co-stimulatory molecule expression (CD80 and CD86), the increased secretion of IL-10 and the upregulation of the ecto-5′-nucleotidase CD73 .

5. Treatment of Chronic Hand Eczema (CHE)

  • Application Summary: Alitretinoin has demonstrated remarkable efficacy in the treatment of CHE .
  • Methods of Application: Alitretinoin is used in the treatment of CHE patients, with its effects being studied through transcriptome analyses of skin specimens .
  • Results: Alitretinoin was found to be significantly more effective than acitretin in equimolar doses .

6. Antiaging Preparations

  • Application Summary: Alitretinoin is used in topical antiaging preparations. These cosmeceutical products may be classified as either natural or synthetic derivatives .
  • Methods of Application: Alitretinoin is applied topically. Certain formulations are classified as prescription medications .
  • Results: Clinically, application of retinoic acid induced significant erythema in comparison to retinol, which produced none or only trace erythema. Retinol was shown to cause epidermal thickening comparable to retinoic acid .

7. Immunomodulatory Functions on Antigen-Presenting Cells

  • Application Summary: Alitretinoin exhibits immunoregulatory functions on antigen-presenting cells. It interferes with inflammation-associated barrier gene dysregulation and antimicrobial peptide induction .
  • Methods of Application: Alitretinoin is used in transcriptome analyses of skin specimens from alitretinoin-responder chronic hand eczema (CHE) patients .
  • Results: Alitretinoin induced distinct morphological and phenotypic characteristics with low co-stimulatory molecule expression (CD80 and CD86), the increased secretion of IL-10 and the upregulation of the ecto-5′-nucleotidase CD73 .

8. Treatment of Severe Chronic Hand Eczema

  • Application Summary: Alitretinoin has demonstrated remarkable efficacy in the treatment of severe chronic hand eczema .
  • Methods of Application: Alitretinoin is used in the treatment of severe chronic hand eczema patients, with its effects being studied through transcriptome analyses of skin specimens .
  • Results: In clinical trials, treatment with alitretinoin 10 or 30 mg once daily for up to 24 weeks improved the severity and extent of severe chronic hand eczema in adults .

9. Treatment of Chronic Hand Eczema

  • Application Summary: Alitretinoin is a common and often debilitating dermatological condition used for the treatment of chronic hand eczema .
  • Methods of Application: The application involves the use of Alitretinoin in the treatment of chronic hand eczema .
  • Results: Alitretinoin has shown to be effective in the treatment of chronic hand eczema .

Safety And Hazards

Alitretinoin can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also damage fertility or the unborn child . It is not recommended for use in children or the elderly as the safety and efficacy of alitretinoin in these populations have not been assessed .

Propiedades

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-ZVCIMWCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040404
Record name 9-cis- Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-cis-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C
Record name Alitretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alitretinoin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Alitretinoin binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb and RXRg). Once activated these receptors function as transcription factors that regulate the expression of genes that control the process of cellular differentiation and proliferation in both normal and neoplastic cells., Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mediate the effects of retinoids on gene expression by binding to response elements in retinoid-sensitive genes. RAR- but not RXR-selective retinoids were found in many previous studies to suppress the growth of various cells, implicating RXR-RAR in these effects. ... RXR-selective retinoids inhibited DNA synthesis in squamous carcinoma 1483 cells transfected with RXRalpha but not with RARs. Ligand-induced transcription of the reporter luciferase gene via the activation of RXR-RXR but not RXR-RAR correlated with growth suppression. Studies with RXRalpha deletion mutants indicated that the DNA binding and the ligand binding domains are essential for mediating growth inhibition. A point mutation in the ligand binding domain (L430F) that decreased RXRalpha homodimerization compromised its growth inhibitory function. Further, RXRalpha mutant (F313A), which functions as a constitutively active receptor, inhibited DNA synthesis in the absence of ligand. These results demonstrate that RXR homodimer activation leads to growth inhibition and suggest that transfection of RXRalpha and treatment with RXR-selective retinoids or the transfection of constitutively activated RXRalpha mutant alone may have a therapeutic potential. /Retinoids/, The interaction of retinoid X receptor alpha with 9-cis-retinoic acid was studied ... . Transient kinetic analyses of this interaction suggest a two-step binding mechanism involving a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction that may arise from a conformational change within the ligand binding domain of the receptor. The assignment of this kinetic mechanism was supported by agreement between the overall equilibrium constant, Kov, derived from kinetic studies with that determined by equilibrium fluorescence titrations. Although these analyses do not preclude ligand-induced alteration in the oligomerization state of the receptor in solution, the simplest model that can be applied to these data involves the stoichiometric interaction of 9-cis-retinoic acid with retinoid X receptor alpha monomers.
Record name Alitretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alitretinoin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alitretinoin

Color/Form

Yellow fine needles from ethanol, Yellow powder

CAS RN

5300-03-8
Record name 9-cis-Retinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5300-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alitretinoin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alitretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-cis- Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Retinoic acid, 9-cis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALITRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA8E65KDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alitretinoin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 9-cis-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189-190 °C, 190-191 °C
Record name Alitretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alitretinoin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alitretinoin
Reactant of Route 2
Alitretinoin
Reactant of Route 3
Alitretinoin
Reactant of Route 4
Alitretinoin
Reactant of Route 5
Alitretinoin
Reactant of Route 6
Reactant of Route 6
Alitretinoin

Citations

For This Compound
4,230
Citations
SM Cheer, RH Foster - American Journal of Clinical Dermatology, 2000 - Springer
… all known retinoid receptors, alitretinoin is thought to regulate … treatment of cutaneous KS] with alitretinoin 0.1% gel 2 to 4 … ▴ The majority of adverse events associated with alitretinoin …
Number of citations: 58 link.springer.com
C Cheng, J Michaels, N Scheinfeld - Expert opinion on …, 2008 - Taylor & Francis
… Methods: The scope of the review encompasses ways that alitretinoin is … alitretinoin is a safe and effective treatment for chronic hand dermatitis. Topical treatment with alitretinoin can be …
Number of citations: 82 www.tandfonline.com
HA Blair, LJ Scott - Drugs, 2016 - Springer
… alitretinoin in this indication, focusing on recently published data. In clinical trials, treatment with alitretinoin … in adults, with significantly more alitretinoin than placebo recipients achieving …
Number of citations: 36 link.springer.com
AK Bubna - Indian journal of dermatology, 2015 - ncbi.nlm.nih.gov
… At present, the use of systemic alitretinoin has proved extremely efficacious in the … systemic alitretinoin. With a better toxicity profile, compared to the other systemic retinoids, alitretinoin …
Number of citations: 24 www.ncbi.nlm.nih.gov
M Grahovac, S Molin, JC Prinz… - British Journal of …, 2010 - academic.oup.com
… attributed to alitretinoin.We conclude that patients with AE may benefit from oral alitretinoin, … extrapalmar clinical efficacy of alitretinoin, as documented by our initial clinical observation. …
Number of citations: 53 academic.oup.com
R Bissonnette, M Worm, B Gerlach… - British journal of …, 2010 - academic.oup.com
… Results Response rates were 80% in patients retreated with 30 mg alitretinoin compared … mg alitretinoin response rates were 48%, compared with 10% in the placebo group. Alitretinoin …
Number of citations: 124 academic.oup.com
V Letulé, T Herzinger, T Ruzicka… - Clinical and experimental …, 2013 - academic.oup.com
… There is evidence that alitretinoin might be a well‐tolerated alternative for the systemic treatment … We present two cases of women with refractory DD successfully treated with alitretinoin …
Number of citations: 45 academic.oup.com
TL Diepgen, E Pfarr… - Acta dermato …, 2012 - medicaljournalssweden.se
… ) investigated the use of alitretinoin to treat chronic hand eczema … Patients were prescribed and treated with alitretinoin in … and tolerability of alitretinoin in everyday clinical practice in …
Number of citations: 86 medicaljournalssweden.se
A Kuhn, N Patsinakidis, T Luger - Journal of the American Academy of …, 2012 - jaad.org
… alitretinoin therapy because of worsening of known hyperlipidemia. In addition, alitretinoin was … These 3 cases suggest that alitretinoin could be an effective alternative in the treatment of …
Number of citations: 32 www.jaad.org
L Baumann, J Vujevich, M Halem, LK Martin, F Kerdel… - Cutis, 2005 - cdn.mdedge.com
… and efficacy of alitretinoin gel 0.1%(… alitretinoin gel 0.1% in the treatment of photoaging,(2) to determine the incidence and duration of adverse events experienced with topical alitretinoin …
Number of citations: 49 cdn.mdedge.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.